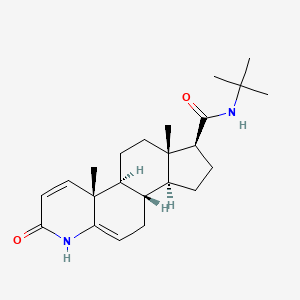

5,6-Dehydro Finasteride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFKNSWOVCPIGC-FIIPNDBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800205-94-0 | |

| Record name | delta5-Finasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800205940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-(tert-butyl)-4a,6a-dimethyl-2-oxo2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7- carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.5-FINASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JT9XFZ7LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 5,6-Dehydro Finasteride on 5-alpha Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 5,6-Dehydro Finasteride, a significant analogue and impurity of the widely-used 5-alpha reductase inhibitor, Finasteride. While direct experimental data on 5,6-Dehydro Finasteride is limited, this document synthesizes the extensive knowledge of Finasteride's interaction with the 5-alpha reductase enzyme to project a putative mechanism for its dehydro counterpart. We delve into the intricate biochemistry of 5-alpha reductase, the established mechanism-based inhibition by Finasteride, and the structural implications of the 5,6-double bond on inhibitor binding and efficacy. This guide further outlines detailed experimental protocols to rigorously characterize the inhibitory profile of 5,6-Dehydro Finasteride, offering a roadmap for future research and drug development endeavors in this class of compounds.

Introduction: The 5-Alpha Reductase Enzyme and its Physiological Significance

The 5-alpha reductase (5α-R) enzyme family plays a pivotal role in androgen metabolism, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] This conversion is a critical step in the development and function of many androgen-dependent tissues, including the prostate gland, hair follicles, and skin.[3][4] Three distinct isozymes of 5-alpha reductase have been identified in humans: SRD5A1, SRD5A2, and SRD5A3, each with unique tissue distribution and physiological roles.[5][6] The overactivity of these enzymes, leading to elevated DHT levels, is implicated in the pathophysiology of several common medical conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer.[2][7] Consequently, the inhibition of 5-alpha reductase has emerged as a key therapeutic strategy for managing these disorders.[2][8]

Finasteride: A Paradigm of 5-Alpha Reductase Inhibition

Finasteride is a potent and specific inhibitor of the type II and type III 5-alpha reductase isozymes, with significantly less activity against the type I isozyme.[9][10] It is a synthetic 4-azasteroid that acts as a mechanism-based, or "suicide," inhibitor.[5] The inhibitory mechanism of Finasteride is a complex, multi-step process that involves the formation of a highly stable, covalent adduct with the enzyme and its cofactor, NADPH.[1][6]

The catalytic cycle of 5-alpha reductase involves the binding of NADPH, followed by the substrate, testosterone.[9] A hydride ion is then transferred from NADPH to the C5 position of testosterone, and a proton is donated to the C4 position, resulting in the formation of DHT.[9] Finasteride, as a substrate analogue, enters the active site and is acted upon by the enzyme. However, the reaction intermediate, a dihydrofinasteride species, forms a covalent bond with the NADP+ cofactor, creating a stable NADP-dihydrofinasteride adduct.[1][6] This adduct binds with extremely high affinity to the enzyme, effectively sequestering it in an inactive state and preventing further substrate turnover.[11] The crystal structure of the human steroid 5α-reductase 2 (SRD5A2) in complex with Finasteride (PDB: 7BW1) has provided invaluable insights into the molecular interactions governing this inhibition, revealing a largely enclosed binding cavity within the transmembrane domain.[6][12] Key residues, such as E57 and Y91, have been identified as crucial for both the catalytic reduction of testosterone and the mechanism of Finasteride inhibition.[6][13]

5,6-Dehydro Finasteride: Structural Alteration and Putative Mechanistic Implications

5,6-Dehydro Finasteride is a close structural analogue of Finasteride, characterized by the presence of an additional double bond between the 5th and 6th carbon atoms of the steroid backbone. This seemingly minor modification has the potential to significantly alter the molecule's electronic properties, conformation, and ultimately, its interaction with the 5-alpha reductase active site. While direct experimental evidence for the inhibitory profile of 5,6-Dehydro Finasteride is not extensively available in the current literature, we can postulate its mechanism based on the well-established action of Finasteride.

The introduction of the 5,6-double bond is likely to affect several key aspects of the inhibitor's function:

-

Binding Affinity and Kinetics: The planarity and rigidity introduced by the double bond could alter the way 5,6-Dehydro Finasteride fits into the active site of the enzyme. This could potentially impact the initial binding affinity (Ki) and the rates of association (kon) and dissociation (koff) of the inhibitor-enzyme complex. Molecular docking studies could provide initial in silico predictions of these effects.

-

Formation of the Covalent Adduct: The electronic changes induced by the 5,6-double bond may influence the stability and reactivity of the intermediates formed during the catalytic cycle. This could either facilitate or hinder the formation of the critical NADP-dihydrofinasteride adduct, thereby modulating the potency of the inhibitor.

-

Isozyme Selectivity: The subtle differences in the active site geometries of the three 5-alpha reductase isozymes could lead to a differential inhibitory profile for 5,6-Dehydro Finasteride compared to Finasteride. It is plausible that the altered conformation of the dehydro analogue could favor binding to one isozyme over others.

Experimental Protocols for the Characterization of 5,6-Dehydro Finasteride

To elucidate the precise mechanism of action of 5,6-Dehydro Finasteride, a series of rigorous in vitro and in silico experiments are required. The following protocols provide a framework for a comprehensive investigation.

In Vitro 5-Alpha Reductase Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of 5,6-Dehydro Finasteride against the different 5-alpha reductase isozymes.

Materials:

-

Recombinant human 5-alpha reductase isozymes (SRD5A1, SRD5A2, SRD5A3)

-

Testosterone (substrate)

-

NADPH (cofactor)

-

5,6-Dehydro Finasteride (test compound)

-

Finasteride (positive control)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Scintillation cocktail

-

[1,2,6,7-³H]-Testosterone (radiolabeled substrate)

-

Thin-layer chromatography (TLC) plates

-

Ethyl acetate (developing solvent)

Procedure:

-

Prepare a series of dilutions of 5,6-Dehydro Finasteride and Finasteride in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the reaction buffer, NADPH, and the recombinant 5-alpha reductase enzyme.

-

Add the test compound or control at the desired concentration and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding a mixture of unlabeled testosterone and [³H]-Testosterone.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of ethyl acetate and a non-radiolabeled steroid standard).

-

Extract the steroids into the organic phase by vigorous vortexing and centrifugation.

-

Spot the organic phase onto a TLC plate and develop the chromatogram using ethyl acetate.

-

Visualize the separated testosterone and DHT spots under UV light.

-

Scrape the corresponding spots into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Molecular Docking and Simulation

In silico methods can provide valuable insights into the binding mode of 5,6-Dehydro Finasteride and help rationalize the experimental findings.

Procedure:

-

Obtain the crystal structure of human SRD5A2 (e.g., PDB ID: 7BW1) from the Protein Data Bank.[6]

-

Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Generate a 3D structure of 5,6-Dehydro Finasteride and perform energy minimization.

-

Perform molecular docking of 5,6-Dehydro Finasteride into the active site of SRD5A2 using software such as AutoDock or GOLD.[14]

-

Analyze the predicted binding poses, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the active site residues.

-

Compare the predicted binding mode of 5,6-Dehydro Finasteride with that of Finasteride to identify any significant differences.

-

(Optional) Perform molecular dynamics simulations to assess the stability of the predicted inhibitor-enzyme complex over time.

Data Presentation and Visualization

Table 1: Comparative Inhibitory Profile of Finasteride and Putative 5,6-Dehydro Finasteride

| Compound | SRD5A1 IC50 (nM) | SRD5A2 IC50 (nM) | SRD5A3 IC50 (nM) |

| Finasteride | ~360[9] | ~69[9] | ~17.4[9] |

| 5,6-Dehydro Finasteride | To be determined | To be determined | To be determined |

Diagrams

Caption: The catalytic conversion of testosterone to DHT by 5-alpha reductase.

Caption: Mechanism-based inhibition of 5-alpha reductase by Finasteride.

Caption: A comprehensive workflow for characterizing 5,6-Dehydro Finasteride.

Conclusion and Future Directions

While 5,6-Dehydro Finasteride is currently recognized primarily as an impurity in Finasteride preparations, its structural similarity and potential for unique interactions with 5-alpha reductase warrant a more thorough investigation.[15] The in-depth characterization of its mechanism of action, following the experimental and in silico protocols outlined in this guide, will not only enhance our understanding of the structure-activity relationships of 4-azasteroid inhibitors but also contribute to the development of more potent and selective next-generation therapeutics for androgen-dependent diseases. Future research should focus on obtaining direct experimental data on the binding kinetics and isozyme selectivity of 5,6-Dehydro Finasteride to validate the hypotheses presented herein.

References

-

Rhodes, L., et al. (1993). Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition. Prostate, 22(1), 43-51. [Link]

-

Wikipedia. (2024). 5α-Reductase. [Link]

-

Sanganabhatla, D., & Shyam Sunder, R. (2019). An in silico model for docking Finasteride to 5α-reductase. Online Journal of Bioinformatics, 20(3), 182-193. [Link]

-

Huskey, S. E., et al. (2015). Saturable Binding of Finasteride to Steroid 5α-reductase as Determinant of Nonlinear Pharmacokinetics. Drug Metabolism and Disposition, 43(10), 1536-1543. [Link]

-

Aggarwal, S., et al. (2010). The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases. Journal of Clinical Endocrinology & Metabolism, 95(11), 4559-4569. [Link]

-

Giorgi, M., et al. (1995). Synthesis of 5,6,6-[2H3]finasteride and quantitative determination of finasteride in human plasma at picogram level by an isotope-dilution gas chromatography-mass spectrometry method. Journal of Chromatography B: Biomedical Applications, 673(2), 235-242. [Link]

-

Taylor & Francis. (n.d.). 5 alpha reductase – Knowledge and References. [Link]

-

Al-Obaidi, H., et al. (2023). Virtual Insights into Natural Compounds as Potential 5α-Reductase Type II Inhibitors: A Structure-Based Screening and Molecular Dynamics Simulation Study. Molecules, 28(21), 7416. [Link]

-

Khat-udomkiri, N., et al. (2020). Screening of steroid 5α-reductase inhibitory activity and total phenolic content of Thai plants. Journal of Applied Pharmaceutical Science, 10(08), 001-007. [Link]

-

Mohanty, S., et al. (2013). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. Asian Journal of Chemistry, 25(10), 5461-5464. [Link]

-

Xiao, Q., et al. (2020). Structure of human steroid 5α-reductase 2 with anti-androgen drug finasteride. Nature Communications, 11(1), 5431. [Link]

-

Wang, L., et al. (2021). Structure of human steroid 5α-reductase 2 with the anti-androgen drug finasteride. Nature Communications, 12(1), 1-10. [Link]

-

Xiao, Q., et al. (2020). Structure of human steroid 5α-reductase 2 with anti-androgen drug finasteride. ResearchGate. [Link]

-

Xiao, Q., et al. (2020). Structure of human steroid 5α-reductase 2 with the anti-androgen drug finasteride. SciSpace. [Link]

-

Teltumbde, S., & Kumar, D. D. (2024). 5α-Reductase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Sharma, A., et al. (2018). In silico Identification of potential 5α‒reductase inhibitors for prostatic diseases: QSAR modelling, molecular docking, and ADMET prediction. MOJ Proteomics & Bioinformatics, 7(3), 133-143. [Link]

- Reddy, B. P., et al. (2007). Process for the preparation of pure Finasteride.

-

Himakoun, W., et al. (2020). Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. Molecules, 25(23), 5586. [Link]

-

Ramanjaneyulu, I., et al. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICAL DOSAGE FORM. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(4), 183-195. [Link]

-

Thomas, L. N., et al. (2011). Differential expression of 5-alpha reductase isozymes in the prostate and its clinical implications. Asian Journal of Andrology, 13(5), 647-652. [Link]

-

Li, X., et al. (2017). Discovery of a novel hybrid from finasteride and epristeride as 5α-reductase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3470. [Link]

-

Reddy, Y. R., et al. (2016). Analytical Method Development and RP-HPLC Validation for Estimating Finasteride in Bulk and Formulated Products. ResearchGate. [Link]

-

RCSB PDB. (2020). 7BW1: Crystal structure of Steroid 5-alpha-reductase 2 in complex with Finasteride. [Link]

-

Reddy, Y. R., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. American Journal of Analytical Chemistry, 3(12), 869-875. [Link]

-

Wang, A., et al. (2005). A new method for synthesis of finasteride. Chinese Journal of Medicinal Chemistry, 15(4), 221-223. [Link]

- Li, J., et al. (2009). Novel method for synthesizing finasteroid.

-

Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996. [Link]

-

Bratoeff, E., et al. (2003). New 5alpha-reductase inhibitors: in vitro and in vivo effects. Journal of Steroid Biochemistry and Molecular Biology, 84(5), 577-584. [Link]

-

WebMD. (2025). What to Know About 5-Alpha Reductase Inhibitors. [Link]

-

Bratoeff, E., et al. (2003). New 5α-reductase inhibitors: In vitro and in vivo effects. ResearchGate. [Link]

Sources

- 1. Structure of human steroid 5α-reductase 2 with anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 6. Structure of human steroid 5α-reductase 2 with the anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of feminizing hormone therapy | Gender Affirming Health Program [transcare.ucsf.edu]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. onljbioinform.com [onljbioinform.com]

- 15. asianpubs.org [asianpubs.org]

Scientific Inquiry Yields No Data on the In Vitro Biological Activity of 5,6-Dehydro Finasteride

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of 5,6-Dehydro Finasteride, with no specific data found on its in vitro biological activity. Despite extensive searches for this specific analog of Finasteride, a well-known 5α-reductase inhibitor, no studies detailing its mechanism of action, potency, or efficacy in any biological assay have been identified.

Finasteride is a synthetic 4-azasteroid compound widely used in the treatment of benign prostatic hyperplasia and androgenic alopecia.[1][2] Its therapeutic effects are attributed to its ability to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4] The mechanism of Finasteride has been extensively studied, revealing it to be a competitive inhibitor of the type II and III isoenzymes of 5α-reductase.[1]

While the synthesis of Finasteride and its derivatives has been documented, the specific compound "5,6-Dehydro Finasteride" does not appear as a primary subject of biological investigation in the available literature. One study detailing the synthesis of a deuterated form of Finasteride mentions a precursor molecule, 3-oxo-4-aza-5-androstene-17β-carboxylic acid, which possesses a double bond in the 5,6-position of the steroid's A-ring.[5] However, this unsaturation is subsequently reduced during the synthetic process to yield the final, biologically active Finasteride molecule. This suggests that 5,6-dehydro variants may exist as synthetic intermediates rather than as final, biologically characterized compounds.

Furthermore, a search of chemical supplier databases identified a related, yet more complex, compound named "5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester," listed as an impurity.[] The existence of such a molecule indicates that variations in the saturation of the A-ring of the Finasteride scaffold can occur, but it does not provide any information on their biological activities.

The absence of published data on the in vitro biological activity of 5,6-Dehydro Finasteride makes it impossible to construct an in-depth technical guide as requested. The core requirements of detailing experimental protocols, presenting quantitative data, and outlining signaling pathways cannot be fulfilled without foundational research on the compound's effects.

Potential Alternative Topics for an In-depth Technical Guide:

Given the lack of information on 5,6-Dehydro Finasteride, we propose the following alternative topics for which substantial scientific literature is available:

-

A Comparative In Vitro Analysis of Type I, II, and III 5α-Reductase Inhibition by Finasteride and Dutasteride: This guide would delve into the nuances of isoenzyme selectivity and the methodologies used to determine inhibitory constants (K_i) and IC50 values.

-

The Molecular Mechanism of Finasteride Action: A Deep Dive into Enzyme-Inhibitor Interactions: This whitepaper would explore the structural biology of Finasteride's binding to 5α-reductase, including the role of cofactors like NADPH, and the kinetics of this interaction.

-

In Vitro Models for Screening 5α-Reductase Inhibitors: From Cell-Free Assays to Engineered Cell Lines: This technical guide would provide detailed protocols for various in vitro systems used in the discovery and characterization of novel 5α-reductase inhibitors.

These alternative topics would allow for the creation of a comprehensive and scientifically rigorous guide that meets the user's original intent of providing valuable technical information to a specialist audience.

Sources

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 5,6-Dehydro Finasteride

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Beyond Finasteride to its 5,6-Dehydro Analog

Finasteride, a synthetic 4-azasteroid, is a cornerstone in the management of benign prostatic hyperplasia and androgenic alopecia.[1][2] Its therapeutic efficacy is rooted in its potent and specific inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4] While the pharmacokinetics and metabolism of finasteride have been extensively studied, leading to a robust understanding of its clinical behavior, the landscape of its analogs and related compounds remains less explored. This guide delves into the hypothetical pharmacokinetics and metabolism of a specific analog, 5,6-Dehydro Finasteride.

Due to a scarcity of direct research on 5,6-Dehydro Finasteride, this document will first establish a comprehensive foundation by detailing the known pharmacokinetic and metabolic pathways of the parent compound, finasteride. Subsequently, leveraging this established knowledge and fundamental principles of drug metabolism, we will extrapolate a predictive model for the absorption, distribution, metabolism, and excretion (ADME) profile of 5,6-Dehydro Finasteride. This approach is designed to provide a scientifically grounded framework for researchers and drug development professionals interested in this and similar compounds.

Part 1: The Established Pharmacokinetic and Metabolic Profile of Finasteride

A thorough understanding of finasteride's journey through the body is paramount to hypothesizing the behavior of its dehydro analog.

Absorption and Distribution: Entering the System

Finasteride is readily absorbed following oral administration, with a bioavailability of approximately 65% that is not affected by the presence of food.[1][5] Peak plasma concentrations are typically reached within 1 to 2 hours of ingestion.[6][7] The drug exhibits a high degree of plasma protein binding, around 90%, and has a volume of distribution of about 76 liters, indicating significant tissue distribution.[1][2] Notably, finasteride can cross the blood-brain barrier.[1]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~65% | [1] |

| Time to Peak Concentration (Tmax) | 1-2 hours | [6][7] |

| Plasma Protein Binding | ~90% | [1][2] |

| Volume of Distribution (Vd) | ~76 L | [1] |

| Elimination Half-Life | 5-6 hours (adults), 8 hours (elderly) | [2] |

Metabolism: The Biotransformation Cascade

Finasteride undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][6][8] The metabolic process is characterized by two main pathways: hydroxylation and oxidation.[6]

The primary metabolic route involves the hydroxylation of the tert-butyl group, leading to the formation of ω-hydroxyfinasteride.[6][9] This intermediate is then further oxidized to ω-aldehyde finasteride and subsequently to the major carboxylic acid metabolite, finasteride-ω-oic acid.[9] These metabolites are significantly less active as 5α-reductase inhibitors, possessing less than 20% of the inhibitory activity of the parent compound.[1][7]

Phase II metabolism, specifically glucuronidation, also plays a role. The ω-oic acid metabolite can undergo glucuronidation, and trace amounts of finasteride-ω-oic acid glucuronides have been identified in bile.[6] In vitro studies have shown that UGT1A3 and UGT1A4 are involved in the glucuronidation of finasteride metabolites.[10]

Caption: Major metabolic pathway of Finasteride.

Excretion: Clearing the Body

The elimination of finasteride and its metabolites occurs through both renal and fecal routes. Approximately 39% of a dose is excreted in the urine as metabolites, while the majority, around 57%, is eliminated in the feces.[6] The terminal half-life of finasteride is approximately 5 to 6 hours in younger men and can extend to 8 hours in the elderly.[2]

Part 2: The Hypothetical Pharmacokinetics and Metabolism of 5,6-Dehydro Finasteride

With a solid understanding of finasteride's ADME profile, we can now construct a predictive model for its 5,6-dehydro analog. The introduction of a double bond between carbons 5 and 6 in the steroid nucleus is the key structural modification that will influence its pharmacokinetic and metabolic fate.

Predicted Physicochemical Properties and their Impact on ADME

The introduction of the 5,6-double bond is expected to slightly alter the molecule's physicochemical properties. The increased planarity of the A-ring could influence its interaction with metabolizing enzymes and transporters. Lipophilicity might also be subtly affected, which in turn could impact its absorption and distribution characteristics.

Hypothesized Metabolic Pathways for 5,6-Dehydro Finasteride

The primary metabolic pathways observed for finasteride are likely to be conserved for its 5,6-dehydro analog, given that the tert-butyl side chain, the primary site of metabolism, remains unchanged.

Primary Pathway (Predicted):

-

CYP3A4-mediated oxidation: It is highly probable that CYP3A4 will remain the principal enzyme responsible for the initial metabolism of 5,6-Dehydro Finasteride. The hydroxylation of the tert-butyl group to form ω-hydroxy-5,6-Dehydro Finasteride would be the expected first step.

-

Further Oxidation: Following hydroxylation, subsequent oxidation to the corresponding aldehyde and carboxylic acid derivatives by CYP3A4 and aldehyde dehydrogenase, respectively, is anticipated.

Novel Potential Pathways (Hypothetical):

-

Epoxidation: The presence of the 5,6-double bond introduces a potential new site for metabolism. This double bond could be susceptible to epoxidation, also likely mediated by CYP enzymes. The resulting epoxide could be a reactive intermediate, which might then be hydrolyzed by epoxide hydrolase to a diol. This pathway could have implications for the compound's safety profile.

-

Aromatization: While less common for this class of compounds, the potential for enzymatic or spontaneous aromatization of the A-ring, facilitated by the 5,6-unsaturation, cannot be entirely ruled out, though it is considered a minor pathway.

Caption: Hypothesized metabolic pathways for 5,6-Dehydro Finasteride.

Predicted Pharmacokinetic Parameters

Without experimental data, predicting precise pharmacokinetic parameters is speculative. However, based on the structural similarity to finasteride, it is reasonable to assume that the oral bioavailability and volume of distribution of 5,6-Dehydro Finasteride would be in a similar range. The elimination half-life might be altered depending on the rate and extent of its unique metabolic pathways. If the new pathways are efficient, the half-life could be shorter than that of finasteride.

Part 3: Recommended Experimental Protocols for Characterization

To move from hypothesis to evidence, a structured experimental approach is necessary. The following outlines key in vitro and in vivo studies to elucidate the pharmacokinetics and metabolism of 5,6-Dehydro Finasteride.

In Vitro Metabolic Stability and Metabolite Identification

Objective: To determine the metabolic stability of 5,6-Dehydro Finasteride and identify the primary metabolites and the enzymes responsible for their formation.

Protocol:

-

Incubation with Liver Microsomes:

-

Incubate 5,6-Dehydro Finasteride (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in the presence of an NADPH-regenerating system.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

-

Analyze the remaining parent compound by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.

-

-

Reaction Phenotyping:

-

To identify the specific CYP isozymes involved, perform incubations with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.).

-

Alternatively, use selective chemical inhibitors for major CYP isozymes in incubations with human liver microsomes.

-

-

Metabolite Identification:

-

Analyze the quenched incubation samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap LC-MS) to identify potential metabolites based on their accurate mass and fragmentation patterns.

-

Compare the fragmentation spectra with that of the parent compound to elucidate the sites of metabolism.

-

In Vivo Pharmacokinetic Study in a Preclinical Model

Objective: To determine the key pharmacokinetic parameters of 5,6-Dehydro Finasteride in a relevant animal model (e.g., rat or dog).

Protocol:

-

Dosing:

-

Administer a single dose of 5,6-Dehydro Finasteride intravenously (IV) and orally (PO) to two separate groups of animals. The IV dose allows for the determination of absolute bioavailability.

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect urine and feces over 24 or 48 hours to assess excretion pathways.

-

-

Sample Analysis:

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and AUC.

-

Calculate the absolute oral bioavailability (F%) by comparing the dose-normalized AUC from the PO and IV routes.

-

Caption: Recommended experimental workflow for pharmacokinetic characterization.

Conclusion

While direct experimental data on the pharmacokinetics and metabolism of 5,6-Dehydro Finasteride is currently unavailable, a robust predictive framework can be constructed based on the extensive knowledge of its parent compound, finasteride. The introduction of the 5,6-double bond is not expected to drastically alter the primary metabolic pathways involving the tert-butyl side chain, which will likely remain the purview of CYP3A4. However, the potential for novel metabolic routes, such as epoxidation at the new double bond, warrants careful investigation. The outlined experimental protocols provide a clear roadmap for elucidating the ADME properties of this compound, a crucial step in assessing its potential for further development. This guide serves as a starting point for researchers to design and execute studies that will move our understanding of 5,6-Dehydro Finasteride from the realm of hypothesis to that of empirical evidence.

References

-

Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PubMed Central. Available at: [Link]

-

Finasteride - StatPearls - NCBI Bookshelf. Available at: [Link]

-

Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed. Available at: [Link]

-

Finasteride - Wikipedia. Available at: [Link]

-

Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride - PubMed. Available at: [Link]

-

What is the mechanism of Finasteride? - Patsnap Synapse. Available at: [Link]

-

Liver CYP3A4 enzymes and finasteride-induced low T - propeciahelp forum. Available at: [Link]

-

Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC - NIH. Available at: [Link]

-

Finasteride - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

-

Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed. Available at: [Link]

-

Analytical Techniques for the Quantification of Finasteride - A Review - Acta Scientific. Available at: [Link]

-

Identification of Finasteride Metabolites in Human Bile and Urine by High-Performance Liquid Chromatography/Tandem Mass Spectrometry - Semantic Scholar. Available at: [Link]

-

A Validated stability indicating LC method of assay and related substances for Finasteride - JOCPR. Available at: [Link]

-

Finasteride: the first 5 alpha-reductase inhibitor - PubMed. Available at: [Link]

-

Mechanism-Based Inhibition of Human Steroid 5R-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP-Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor. Available at: [Link]

-

Synthesis of 5,6,6-[2H3]finasteride and quantitative determination of finasteride in human plasma at picogram level by an is - SciSpace. Available at: [Link]

-

A new method for synthesis of finasteride - ResearchGate. Available at: [Link]

-

Saturable Binding of Finasteride to Steroid 5α-reductase as Determinant of Nonlinear Pharmacokinetics | Request PDF - ResearchGate. Available at: [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Finasteride - Semantic Scholar. Available at: [Link]

- US7164022B2 - Process for the preparation of pure Finasteride - Google Patents.

-

PRODUCT MONOGRAPH Pr FINASTERIDE Finasteride Tablets, House Standard Film-coated Tablets 1 mg Type II 5 α-reductase Inhibitor S. Available at: [Link]

-

Mechanism-Based Inhibition of Human Steroid 5α-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP−Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor | Journal of the American Chemical Society. Available at: [Link]

-

Finasteride - DermNet. Available at: [Link]

-

Finasteride - Proteopedia, life in 3D. Available at: [Link]

Sources

- 1. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Finasteride - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Finasteride? [synapse.patsnap.com]

- 4. dermnetnz.org [dermnetnz.org]

- 5. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Finasteride - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. actascientific.com [actascientific.com]

Spectroscopic Analysis of 5,6-Dehydro Finasteride: A Comprehensive Guide to Structural Elucidation

An In-Depth Technical Guide for Drug Development Professionals

Abstract

5,6-Dehydro Finasteride is a critical process-related impurity and potential degradation product of Finasteride, a widely used 5α-reductase inhibitor.[1][2] Its unambiguous identification and characterization are paramount for ensuring the quality, safety, and efficacy of the final drug product, in line with regulatory expectations set by bodies like the FDA and detailed in the European Pharmacopoeia.[1][2][3] This technical guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive structural elucidation of 5,6-Dehydro Finasteride. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causal links between molecular structure and spectral output, offering field-proven insights and self-validating analytical protocols.

Introduction: The Analytical Imperative of 5,6-Dehydro Finasteride

Finasteride's mechanism of action involves the inhibition of 5α-reductase, which prevents the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[4] The introduction of a double bond in the A-ring at the 5,6-position to form 5,6-Dehydro Finasteride (also known as Finasteride EP Impurity C) alters the molecule's stereochemistry and electronic configuration.[1][5] This structural change can impact its pharmacological activity, receptor binding affinity, and metabolic profile. Therefore, a robust analytical framework is not merely a quality control measure but a fundamental component of drug safety and development. This guide establishes such a framework.

The core challenge lies in distinguishing 5,6-Dehydro Finasteride from the parent API and other related substances.[6][7] Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, and when used in concert, they provide irrefutable evidence of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons within the molecular skeleton. The key diagnostic feature for 5,6-Dehydro Finasteride is the appearance of signals in the olefinic region of the ¹H NMR spectrum and corresponding sp² carbon signals in the ¹³C NMR spectrum, which are absent in Finasteride.

Causality in NMR: Predicting Spectral Changes

The primary structural difference is the conversion of a saturated A-ring system to one containing a C5=C6 double bond. This introduces profound changes:

-

¹H NMR: The protons at C5 and C6 are no longer present. Instead, a new olefinic proton signal for H-6 is expected. The chemical environment of the vinylic proton at C-2 and the allylic protons are also significantly altered. Olefinic protons in such steroidal systems typically resonate in the 5.5-6.5 ppm region.[8]

-

¹³C NMR: The sp³ carbons at C5 and C6 in Finasteride (expected around ~60 and ~26 ppm, respectively) are replaced by sp² carbons in the dehydro derivative, which will appear much further downfield (typically 120-140 ppm).[9] This downfield shift is a direct consequence of the change in hybridization and the associated decrease in electron shielding.[10]

Predicted NMR Data Summary

The following table summarizes the predicted key diagnostic shifts for 5,6-Dehydro Finasteride in CDCl₃, contrasted with known data for Finasteride.

| Assignment | Finasteride (Approx. δ, ppm) | 5,6-Dehydro Finasteride (Predicted δ, ppm) | Rationale for Shift |

| ¹H NMR | |||

| H-1 | ~6.8 (d) | ~6.9 (d) | Minor downfield shift due to extended conjugation. |

| H-2 | ~5.8 (d) | ~5.9 (d) | Minor downfield shift. |

| H-6 | N/A (alkane) | ~5.5 - 6.0 | Appearance of a new olefinic proton signal.[8] |

| C18-H₃ | ~0.7 (s) | ~0.8 (s) | Minimal change expected.[8] |

| C19-H₃ | ~0.9 (s) | ~1.2 (s) | Downfield shift due to altered anisotropic effects from the A-ring.[8] |

| ¹³C NMR | |||

| C-1 | ~151.7 | ~150 | Minor shift. |

| C-2 | ~122.3 | ~124 | Minor downfield shift. |

| C-3 | ~167.1 | ~166 | Minor change. |

| C-5 | ~59.6 | ~135 - 145 | Major downfield shift from sp³ to sp² carbon. |

| C-6 | ~25.6 | ~120 - 130 | Major downfield shift from sp³ to sp² carbon. |

| C-20 (Amide C=O) | ~172.3 | ~172 | Negligible change expected.[9] |

Finasteride data is based on published values for Finasteride and its derivatives.[9][11]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the 5,6-Dehydro Finasteride reference standard or isolated impurity and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for analysis.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of at least 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of at least 220 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 5 seconds to aid in the observation of quaternary carbons.

-

Accumulate at least 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Reference the spectrum to the TMS signal at 0.00 ppm.

Visualization: NMR Analysis Workflow

Caption: Standard operational workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Group Integrity

FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups and providing a unique "fingerprint" of the molecule. The analysis focuses on identifying shifts in vibrational frequencies caused by the introduction of the 5,6-double bond.

Causality in IR: Conjugation and Vibrational Energy

The introduction of the C5=C6 double bond creates an extended system of conjugation with the C=C and C=O bonds of the A-ring lactam. This electronic delocalization has predictable consequences:

-

Carbonyl (C=O) Stretch: The amide carbonyl at C3 is now part of a dienone-like system. Conjugation lowers the bond order of the carbonyl group, shifting its stretching frequency to a lower wavenumber (a "red shift") compared to the less conjugated system in Finasteride.

-

Alkene (C=C) Stretch: A new, distinct C=C stretching absorption will appear for the C5=C6 bond, likely in the 1600-1650 cm⁻¹ region. This will be in addition to the C=C stretch from the C1=C2 bond already present in Finasteride.

Predicted IR Data Summary

This table highlights the key expected IR absorption bands for 5,6-Dehydro Finasteride.

| Functional Group | Finasteride (Approx. cm⁻¹) | 5,6-Dehydro Finasteride (Predicted cm⁻¹) | Rationale for Change |

| N-H Stretch (Amide) | ~3430, ~3240 | ~3430, ~3240 | Minimal change expected in the N-H bond itself.[12] |

| C-H Stretch (sp²) | ~3030 | ~3040 | Characteristic of C-H bonds on a double bond. |

| C=O Stretch (Lactam) | ~1690 | ~1675 | Red shift due to extended conjugation with the new C5=C6 bond.[13] |

| C=O Stretch (Amide) | ~1670 | ~1650 | Potential red shift due to subtle conformational changes.[8] |

| C=C Stretch | ~1600 | ~1640 & ~1600 | Appearance of a new band for the C5=C6 double bond. |

Finasteride data is based on published values.[3][12][14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is typically required.

-

Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Scan:

-

Apply consistent pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to achieve a high-quality spectrum.

-

-

Data Processing: Perform an ATR correction if necessary. Label the significant peaks and compare them to the reference spectrum of Finasteride.

Visualization: IR Spectral Comparison Logic

Caption: Logic diagram illustrating key IR spectral shifts from Finasteride.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural insights through the analysis of fragmentation patterns. It is the definitive technique for confirming the elemental composition and identifying the loss of specific structural motifs.

Causality in MS: Molecular Weight and Stability

-

Molecular Ion: 5,6-Dehydro Finasteride has a molecular formula of C₂₃H₃₄N₂O₂ and a monoisotopic mass of 370.2620 Da.[5] Finasteride has a formula of C₂₃H₃₆N₂O₂ and a monoisotopic mass of 372.2777 Da. The mass difference of ~2.0157 Da (corresponding to two hydrogen atoms) is the single most critical diagnostic feature in high-resolution mass spectrometry (HRMS).

-

Fragmentation: The fragmentation pattern is dictated by the most stable carbocations and neutral losses the molecule can form. The core 4-azasteroid structure is relatively stable. A primary fragmentation pathway for Finasteride involves the loss of the tert-butyl group or related fragments.[15][16] The introduction of the 5,6-double bond may open up additional fragmentation channels, such as a retro-Diels-Alder (RDA) reaction in the A-ring, which is a characteristic fragmentation for cyclic alkenes.

Predicted MS Data Summary

The following table outlines the expected key ions for 5,6-Dehydro Finasteride using electrospray ionization (ESI) in positive mode.

| Ion | Finasteride (m/z) | 5,6-Dehydro Finasteride (Predicted m/z) | Identity / Proposed Fragmentation |

| [M+H]⁺ | 373.285 | 371.269 | Protonated molecular ion. |

| [M+Na]⁺ | 395.267 | 393.251 | Sodium adduct. |

| Fragment 1 | 317.227 | 315.212 | Loss of isobutylene (C₄H₈) from the tert-butyl amide group.[16] |

| Fragment 2 | 305.227 | 303.212 | Loss of the tert-butyl group (C₄H₉) followed by rearrangement.[15] |

| Fragment 3 | N/A | Varies | Potential fragments from retro-Diels-Alder cleavage of the A-ring. |

Masses are calculated for the most abundant isotopes.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

Chromatography (Optional but Recommended): Use a C18 HPLC column (e.g., 50 x 2.1 mm, 3.5 µm) to ensure sample purity before MS analysis.[17] Elute with a gradient of water and acetonitrile containing 0.1% formic acid.

-

MS Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source operating in positive ion mode.

-

Full Scan MS Acquisition:

-

Acquire data over a mass range of m/z 100-500 to observe the protonated molecular ion.

-

Confirm the measured mass is within 5 ppm of the theoretical mass (371.2693 for [C₂₃H₃₅N₂O₂]⁺).

-

-

Tandem MS (MS/MS) Acquisition:

-

Select the precursor ion (m/z 371.3) for collision-induced dissociation (CID).

-

Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

-

Data Analysis: Analyze the fragmentation pattern, propose structures for the major product ions, and compare them to the known fragmentation of Finasteride.

Visualization: Proposed MS Fragmentation Pathway

Caption: Key fragmentation pathways for protonated 5,6-Dehydro Finasteride.

Conclusion: A Tripartite Strategy for Unambiguous Characterization

The structural elucidation of 5,6-Dehydro Finasteride requires a synergistic and multi-faceted analytical approach. While each technique—NMR, IR, and MS—provides valuable data, their true power lies in their combined application. NMR delivers the definitive structural map, IR confirms functional group topology and conjugation, and MS provides unequivocal confirmation of molecular weight and fragmentation pathways.

By following the detailed, causality-driven protocols outlined in this guide, analytical and pharmaceutical scientists can confidently identify, characterize, and quantify this critical impurity. This ensures not only compliance with stringent regulatory standards but also upholds the highest principles of scientific integrity and patient safety in drug development.

References

-

Title: Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient Source: PubMed URL: [Link]

-

Title: Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study Source: PubMed URL: [Link]

-

Title: FT IR spectrum of finasteride Source: ResearchGate URL: [Link]

-

Title: Synthesis of 5,6,6-[2H3]finasteride and quantitative determination of finasteride in human plasma at picogram level by an isotope-dilution mass spectrometric method Source: PubMed URL: [Link]

-

Title: Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis Source: PubMed URL: [Link]

-

Title: Metabolite Identification by Mass Spectrometry of the 5α-Reductase Inhibitor Finasteride In Vitro and In Vivo Source: Tressless URL: [Link]

-

Title: Determination of polymorphic forms of finasteride by XRPD, FT-IR, and DSC techniques Source: World Journal of Pharmaceutical Sciences URL: [Link]

-

Title: (A) d9-Finasteride DQ135 13C NMR (126MHz, CDCl3) Source: ResearchGate URL: [Link]

-

Title: Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process Source: Asian Journal of Chemistry URL: [Link]

-

Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICA Source: Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry URL: [Link]

-

Title: Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process Source: Asian Journal of Chemistry URL: [Link]

-

Title: A Stability Indicating UPLC Method for Finasteride and Its Related Impurities Source: Scirp.org URL: [Link]

-

Title: Synthesis and 5α-Reductase Inhibitory Activity of C 21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes Source: MDPI URL: [Link]

-

Title: Interpretation of IR spectra of pure drug FIN. Source: ResearchGate URL: [Link]

-

Title: Comprehensive spectroscopic characterization of finasteride polymorphic forms. Does the form X exist? Source: PubMed URL: [Link]

-

Title: Chemical structures and proposed fragmentation patterns for analyte and... Source: ResearchGate URL: [Link]

-

Title: Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process Source: Request PDF on ResearchGate URL: [Link]

-

Title: Finasteride EP Impurities & USP Related Compounds Source: SynThink URL: [Link]

-

Title: ¹H-NMR spectra observation of (A) FINA information represented as δ... Source: ResearchGate URL: [Link]

-

Title: Chemical shifts Source: University of Regensburg URL: [Link]

-

Title: Finasteride Source: DermNet URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. dermnetnz.org [dermnetnz.org]

- 5. 5,6-Dehydro Finasteride | LGC Standards [lgcstandards.com]

- 6. ajpamc.com [ajpamc.com]

- 7. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]

- 8. Buy 5,6-Dehydro Finasteride | 1800205-94-0 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 5,6-Dehydro Finasteride: A Technical Guide for Drug Development Professionals

Abstract

5,6-Dehydro Finasteride, a close structural analog and known impurity of the widely prescribed 5α-reductase inhibitor Finasteride, presents an intriguing subject for therapeutic exploration. This technical guide provides a comprehensive analysis of 5,6-Dehydro Finasteride, delving into its chemical characteristics, potential mechanism of action, and prospective therapeutic applications. By leveraging the extensive knowledge of Finasteride's pharmacology and the principles of steroid chemistry, this document aims to equip researchers, scientists, and drug development professionals with the foundational insights necessary to investigate the therapeutic viability of this compound. The guide outlines key experimental protocols and offers a forward-looking perspective on the research required to unlock the potential of 5,6-Dehydro Finasteride in androgen-dependent pathologies.

Introduction: The Finasteride Precedent and the Emergence of a Novel Analog

Finasteride, a synthetic 4-azasteroid, has revolutionized the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss).[1][2] Its therapeutic efficacy stems from its potent and specific inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4] The reduction of DHT levels in target tissues alleviates the symptoms of these androgen-dependent conditions.[5]

Within the pharmaceutical landscape, the study of impurities and metabolites of established drugs often unveils compounds with unique pharmacological profiles. 5,6-Dehydro Finasteride, identified as Finasteride European Pharmacopoeia Impurity C, is one such molecule.[6] Its defining structural feature is the presence of a double bond between the 5th and 6th carbon atoms of the steroid's B-ring, distinguishing it from its parent compound, Finasteride. This subtle yet significant alteration warrants a thorough investigation into its potential as a therapeutic agent in its own right.

Structural and Physicochemical Comparison: Finasteride vs. 5,6-Dehydro Finasteride

The primary distinction between Finasteride and 5,6-Dehydro Finasteride lies in their core steroidal structure. This difference, while seemingly minor, can have profound implications for the molecule's three-dimensional conformation, flexibility, and interaction with its biological target.

| Feature | Finasteride | 5,6-Dehydro Finasteride | Implication of Structural Difference |

| Molecular Formula | C₂₃H₃₆N₂O₂ | C₂₃H₃₄N₂O₂ | Loss of two hydrogen atoms |

| Molecular Weight | 372.5 g/mol | 370.5 g/mol | Slightly lower molecular weight |

| Key Structural Feature | Saturated A/B ring junction | Double bond at C5-C6 | Increased planarity and rigidity of the B-ring |

| Chemical Name | N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androst-1-en-17β-carboxamide | N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide | Reflects the additional double bond |

The introduction of the C5-C6 double bond in 5,6-Dehydro Finasteride is expected to flatten the B-ring of the steroid nucleus. This alteration in molecular geometry could influence the compound's binding affinity and selectivity for the different isoforms of 5α-reductase (Type I, II, and III).[7]

Postulated Mechanism of Action: A Hypothesis Rooted in 5α-Reductase Inhibition

Given its structural similarity to Finasteride, it is highly probable that 5,6-Dehydro Finasteride also functions as a 5α-reductase inhibitor. The core pharmacophore responsible for Finasteride's activity, the 4-aza-3-oxo-steroid structure, remains intact in the dehydro analog. The critical question for its therapeutic potential is how the C5-C6 double bond modulates this inhibitory activity.

Caption: Hypothesized mechanism of action for 5,6-Dehydro Finasteride.

The increased rigidity of the B-ring in 5,6-Dehydro Finasteride could potentially lead to:

-

Altered Binding Affinity: The modified shape may result in a stronger or weaker interaction with the active site of 5α-reductase isoforms compared to Finasteride.

-

Modified Isoform Selectivity: The structural change might favor inhibition of one 5α-reductase isoform over others, potentially leading to a different therapeutic and side-effect profile. For instance, while Finasteride predominantly inhibits Type II and III 5α-reductase, a shift in selectivity could be therapeutically advantageous.[4]

-

Different Pharmacokinetics: Changes in lipophilicity and metabolic stability due to the double bond could alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Potential Therapeutic Applications: Exploring New Frontiers

Based on the presumed mechanism of action, 5,6-Dehydro Finasteride could be a candidate for treating the same androgen-dependent conditions as Finasteride, with the potential for an improved therapeutic index.

Benign Prostatic Hyperplasia (BPH)

Should 5,6-Dehydro Finasteride prove to be a potent inhibitor of 5α-reductase, it could be effective in reducing prostate volume and improving urinary symptoms associated with BPH. An enhanced potency or selectivity profile could offer advantages over existing therapies.

Androgenetic Alopecia

Similar to Finasteride, 5,6-Dehydro Finasteride could potentially reduce scalp DHT levels, thereby preventing hair follicle miniaturization and promoting hair growth in individuals with male pattern baldness.[5]

Other Androgen-Dependent Conditions

Further research could explore the utility of 5,6-Dehydro Finasteride in other conditions where DHT plays a pathogenic role, such as:

-

Acne Vulgaris: By reducing sebum production.

-

Hirsutism: Excessive hair growth in women.

-

Prostate Cancer Prevention: A subject of ongoing research for 5α-reductase inhibitors.[8]

Essential Experimental Protocols for Therapeutic Validation

To ascertain the therapeutic potential of 5,6-Dehydro Finasteride, a systematic and rigorous preclinical evaluation is imperative. The following experimental workflows are proposed:

In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of 5,6-Dehydro Finasteride against the different isoforms of human 5α-reductase and compare it to Finasteride.

Methodology:

-

Enzyme Source: Utilize recombinant human 5α-reductase isoforms (Type I, II, and III) expressed in a suitable cell line (e.g., Sf9 insect cells).

-

Substrate: Use radiolabeled testosterone ([¹⁴C]-Testosterone) as the substrate.

-

Incubation: Incubate the enzyme, substrate, and varying concentrations of 5,6-Dehydro Finasteride (and Finasteride as a positive control) in a suitable buffer system containing NADPH as a cofactor.

-

Extraction: After the reaction, extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Separation and Quantification: Separate the substrate (testosterone) and the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Quantify the amount of radiolabeled DHT formed and calculate the percentage of inhibition at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis.[9][10]

Caption: Workflow for the in vitro 5α-reductase inhibition assay.

Preclinical In Vivo Models of Androgen-Dependent Disease

Objective: To evaluate the efficacy of 5,6-Dehydro Finasteride in animal models of BPH and androgenetic alopecia.

BPH Model (Testosterone-Induced Prostatic Hyperplasia in Rats):

-

Animal Model: Use castrated adult male rats.

-

Induction of BPH: Administer testosterone daily to induce prostate growth.

-

Treatment: Concurrently treat groups of rats with vehicle, Finasteride (positive control), and varying doses of 5,6-Dehydro Finasteride.

-

Endpoint Analysis: After a defined treatment period, measure prostate weight and conduct histological analysis of the prostate tissue.[11][12]

Androgenetic Alopecia Model (Stumptail Macaque):

-

Animal Model: Utilize the stumptail macaque, which naturally develops frontal baldness analogous to human androgenetic alopecia.

-

Treatment: Apply a topical formulation of 5,6-Dehydro Finasteride to the balding scalp.

-

Efficacy Assessment: Monitor hair growth through photographic documentation and hair counts over several months.[13]

Future Directions and Conclusion

The therapeutic potential of 5,6-Dehydro Finasteride remains an uncharted territory ripe for exploration. While this guide provides a theoretical framework and a practical roadmap for its investigation, the ultimate determination of its clinical utility hinges on the outcomes of rigorous preclinical and, eventually, clinical studies.

Key areas for future research include:

-

Comprehensive Pharmacokinetic and Toxicological Profiling: To ensure the safety and appropriate dosing of the compound.

-

Investigation of Off-Target Effects: To identify any unforeseen biological activities.

-

Development of an Efficient and Scalable Synthesis Process: Crucial for potential commercialization.[2][14]

References

- Bowman, C. J., Barlow, N. J., Turner, K. J., Wallace, D. G., & Foster, P. M. D. (2003). Effects of in utero exposure to finasteride on androgen-dependent reproductive development in the male rat. Toxicological Sciences, 74(2), 393–406.

- Recent Advances in Drug Design and Drug Discovery for Androgen-Dependent Diseases. (2018). Current Medicinal Chemistry, 25(29), 3466-3508.

- Srivilai, J., et al. (2020). Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. Molecules, 25(15), 3429.

- Serio, M., et al. (1995). Synthesis of 5,6,6-[2H3]finasteride and quantitative determination of finasteride in human plasma at picogram level by an is. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1479-1485.

- Nickel, J. C. (2004). Comparison of Clinical Trials With Finasteride and Dutasteride. Reviews in Urology, 6(Suppl 9), S31–S39.

- Sheng, R., & Hu, Y. (2004). Studies on synthesis of finasteride. Chinese Pharmaceutical Journal, 39(3), 175-177.

- Bull, H. G., et al. (1996). Mechanism-Based Inhibition of Human Steroid 5α-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP-Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor. Journal of the American Chemical Society, 118(10), 2359–2365.

- In silico design and molecular modeling of finasteride analog compounds with potential inhibitory activity on enzyme 5α-reductase type 2: A target in treating benign prostatic hyperplasia. (2023). Journal of Molecular Structure, 1282, 135206.

- Rhodes, L., et al. (1993). Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition.

- Gao, W., et al. (2004). Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia. Endocrinology, 145(12), 5420–5428.

- George, F. W., & Peterson, K. G. (1991).

- Sudduth, S. L., & Koronkowski, M. J. (1993). Finasteride: the first 5 alpha-reductase inhibitor. Pharmacotherapy, 13(4), 309–325.

-

Dr. Oracle. (2024). What is the comparison between Finasteride (5-alpha-reductase inhibitor) and Dutasteride (5-alpha-reductase inhibitor)?. Retrieved from [Link]

- Bowman, C. J., et al. (2003). Effects of in Utero Exposure to Finasteride on Androgen-Dependent Reproductive Development in the Male Rat. Toxicological Sciences, 74(2), 393-406.

- Bull, H. G., et al. (1996). Mechanism-Based Inhibition of Human Steroid 5α-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP−Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor. Journal of the American Chemical Society, 118(10), 2359-2365.

- Thigpen, A. E., & Russell, D. W. (1992). Selectivity of finasteride as an in vivo inhibitor of 5alpha-reductase isozyme enzymatic activity in the human prostate. The Journal of Urology, 147(3 Pt 2), 821–826.

- Chen, X., et al. (2022). Structure of human steroid 5α-reductase 2 with the anti-androgen drug finasteride.

- Roberts, J. L., et al. (1999). Clinical dose ranging studies with finasteride, a type 2 5alpha-reductase inhibitor, in men with male pattern hair loss.

- Olsen, E. A., et al. (2006). The importance of dual 5 alpha-reductase inhibition in the treatment of male pattern hair loss: Results of a randomized placebo-controlled study of dutasteride versus finasteride.

- McConnell, J. D., et al. (1992). Finasteride, an inhibitor of 5 alpha-reductase, suppresses prostatic dihydrotestosterone in men with benign prostatic hyperplasia. The Journal of Clinical Endocrinology and Metabolism, 74(3), 505–508.

- Tosti, A., et al. (2019). 5α-Reductase Inhibitors. In StatPearls.

Sources

- 1. Effects of in utero exposure to finasteride on androgen-dependent reproductive development in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Buy 5,6-Dehydro Finasteride | 1800205-94-0 [smolecule.com]

- 7. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Drug Design and Drug Discovery for Androgen-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of a 5 alpha-reductase inhibitor on androgen physiology in the immature male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Scholars@Duke publication: Clinical dose ranging studies with finasteride, a type 2 5alpha-reductase inhibitor, in men with male pattern hair loss. [scholars.duke.edu]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Stereochemistry of 5,6-Dehydro Finasteride

Abstract

Finasteride, a potent inhibitor of the steroid 5α-reductase enzyme, is a cornerstone in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1][2] Its therapeutic efficacy is intrinsically linked to its precise three-dimensional structure. The presence of impurities, such as 5,6-Dehydro Finasteride—a known process-related impurity also designated as Finasteride Impurity C—can impact the safety and efficacy profile of the active pharmaceutical ingredient (API).[3][4] This technical guide provides a comprehensive exploration of the stereochemical landscape of 5,6-Dehydro Finasteride. We will dissect the structural modifications introduced by the Δ⁵ double bond, detail the advanced analytical methodologies required for its unambiguous characterization, and discuss the implications of its stereochemistry on synthesis, control, and potential biological activity. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis, analysis, and quality control of Finasteride and its related substances.

The Foundational Stereochemistry of the Finasteride Molecule

To comprehend the stereochemistry of 5,6-Dehydro Finasteride, one must first master the structure of the parent molecule. Finasteride is a synthetic 4-azasteroid, a class of compounds characterized by the substitution of a carbon atom with nitrogen in the steroid's A-ring.[1][5] The core of the molecule is a gonane skeleton, which features a fused four-ring system (three cyclohexane rings and one cyclopentane ring).

This steroidal backbone is inherently three-dimensional, with a multitude of chiral centers that give rise to numerous possible stereoisomers.[1][6] In Finasteride, the critical stereochemical features are defined by the ring fusions:

-

B/C and C/D Ring Junctions: These are typically in a trans configuration, which is the most stable and common arrangement in natural steroids. This creates a relatively flat and rigid molecular plane.

-

A/B Ring Junction: The stereochemistry at the C5 position is paramount. Finasteride possesses a 5α configuration, meaning the hydrogen atom at C5 is on the opposite side of the ring system from the C10 angular methyl group (designated β). This results in a trans-fused A/B ring system.

The overall conformation of the saturated rings adopts a stable chair form to minimize steric and angular strain.[6] This precise arrangement of atoms is crucial for its ability to bind to and inhibit the 5α-reductase enzyme.[7]

Caption: Core 4-azasteroid structure of Finasteride highlighting the 5α configuration.

The Impact of the Δ⁵ Double Bond in 5,6-Dehydro Finasteride

5,6-Dehydro Finasteride is characterized by the introduction of a double bond between carbons 5 and 6 (a Δ⁵ bond). This seemingly minor modification induces profound changes in the molecule's geometry and stereochemical profile.

The primary consequence is the shift from sp³ hybridized carbons at C5 and C6 to sp² hybridization. This imposes a planar geometry on the C4-C5-C6-C7 segment, fundamentally altering the conformation of the A and B rings and the nature of their fusion. The distinct, kinked trans-fusion of the A/B rings in Finasteride is replaced by a much flatter, more rigid structure at the junction.

This structural perturbation has significant implications:

-

Loss of Chirality at C5: The C5 atom is no longer a stereocenter.

-

Conformational Rigidity: The planarity of the double bond restricts the conformational flexibility of the A and B rings.

-

Altered Molecular Shape: The overall topology of the molecule is changed, which can drastically affect its ability to fit into the highly specific active site of the 5α-reductase enzyme.

Caption: Structure of 5,6-Dehydro Finasteride showing the planar Δ⁵ double bond.

The Analytical Toolbox for Stereochemical Elucidation

The unambiguous characterization of 5,6-Dehydro Finasteride's stereochemistry requires a multi-faceted analytical approach, integrating spectroscopic, chromatographic, and computational methods. Each technique provides a unique piece of the structural puzzle.

Spectroscopic Methods: Unveiling the 3D Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural and stereochemical elucidation of steroids in solution.[8][9][10] A systematic series of experiments is required to fully assign the structure and confirm its conformation.

Expertise in Practice: The causality behind this multi-experiment approach is rooted in building the structure from the ground up. We don't simply acquire a single spectrum; we build a self-validating dataset. 1D spectra give us the basic components (protons, carbons), 2D correlation spectra (COSY, HSQC, HMBC) connect them into a molecular framework, and finally, NOESY provides the definitive 3D arrangement.

Protocol: Comprehensive NMR Analysis of 5,6-Dehydro Finasteride

-

Sample Preparation: Dissolve 5-10 mg of the purified impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

-

1D ¹H NMR Acquisition: Acquire a standard proton spectrum.

-

Rationale: To identify all proton signals, their chemical shifts, multiplicities (splitting patterns), and integration (number of protons). The vinylic proton at C6 will be a key diagnostic signal.